REACTION_CXSMILES
|
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][C:12]([O:19][CH3:20])=[C:13]([O:17][CH3:18])[CH:14]=2)[CH2:9]1)C1C=CC=CC=1.[ClH:21]>CO.[C].[Pd]>[ClH:21].[CH3:18][O:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][C:12]=1[O:19][CH3:20])[CH2:9][NH:8][CH2:16]2 |f:3.4,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)OC)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
palladium carbon
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
WASH
|
Details
|
the crystalline residue was washed with acetone
|
Type
|
CUSTOM
|
Details
|
to obtain 758 mg (yield: 94.3%) of the
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC=1C=C2CNCC2=CC1OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |